N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core. The structure includes a 3-fluorobenzylthio group at the 5-position of the thiadiazole ring, a 4,5-dimethoxy-2-nitrobenzamide moiety at the 2-position, and an amide linkage. This compound is hypothesized to exhibit biological activities such as antimicrobial or anticancer effects, based on structural similarities to other thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O5S2/c1-27-14-7-12(13(23(25)26)8-15(14)28-2)16(24)20-17-21-22-18(30-17)29-9-10-4-3-5-11(19)6-10/h3-8H,9H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHPUPCJUCTPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential. They have been associated with a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial.
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells. This suggests that the compound might interact with its targets by interfering with their DNA replication processes.
Biochemical Pathways
Given the wide range of therapeutic activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways related to inflammation, pain, mental health, convulsions, and microbial and cancer cell growth.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are rapidly and highly converted to their active metabolites. A gender-specific difference in the systemic exposure to similar compounds was found in rats, but no such difference was detected in incubations with human liver microsomes.
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. This compound is characterized by its complex structure that includes a thiadiazole ring and various functional groups that contribute to its biological activity. The following sections detail its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 396.39 g/mol. The presence of the 3-fluorobenzyl group enhances its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide derivatives with carbon disulfide.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions using 3-fluorobenzyl halides are employed.
- Formation of the Benzamide Moiety : This involves coupling the thiadiazole intermediate with appropriate carboxylic acids or their derivatives.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, attributed to its ability to disrupt microbial cell membranes and inhibit enzyme functions essential for microbial growth.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro.
Anticonvulsant Activity
In animal models, compounds similar to this compound have exhibited anticonvulsant effects. The ED50 values for related compounds in the maximal electroshock (MES) test suggest potential therapeutic applications in epilepsy management.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : The compound can bind to specific receptors and modulate signaling pathways that regulate cellular functions.
- Membrane Disruption : By integrating into lipid bilayers, it can compromise membrane integrity leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules highlighted the antimicrobial activity of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Research : In vitro studies reported in Cancer Letters indicated that similar thiadiazole compounds inhibited cancer cell proliferation by inducing apoptosis via mitochondrial pathways .
- Neuropharmacological Studies : Research conducted on related compounds revealed significant anticonvulsant activity in rodent models, suggesting a potential role in treating epilepsy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and reported activities.
Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Melting Points: Halogenated derivatives (e.g., 5d, 179–181°C) generally exhibit higher melting points than non-halogenated analogs (e.g., 6b, 160–162°C), likely due to stronger intermolecular halogen bonding .
- Yield Optimization : Benzylthio derivatives (6b , 79% yield) are synthesized more efficiently than chloro/methylbenzyl analogs, suggesting steric or electronic factors influence reaction pathways .
Research Findings and Implications
Nitro Group Role : The nitro group in the target compound may enhance cytotoxicity by acting as a redox-active moiety, as seen in nitrothiazole analogs like nitazoxanide .
Fluorine vs. Chlorine : While 5d (4-chlorobenzyl) shows higher melting points, the target’s 3-fluorobenzyl group may improve metabolic stability due to fluorine’s resistance to oxidation .
Q & A
Q. Purity verification :
- Chromatography : TLC (e.g., silica gel, ethyl acetate/hexane) to monitor reaction progress .
- Recrystallization : Purification from solvents like methanol or DMSO/water mixtures .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration, and mass spectrometry (MS) for molecular ion validation .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR :
- MS : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .
- IR : Bands for NO₂ (~1520 cm⁻¹) and C=S (~680 cm⁻¹) confirm functional groups .
Advanced: How can researchers optimize reaction conditions for the thiadiazole core?
Answer:
- Solvent selection : Anhydrous acetonitrile or pyridine improves coupling efficiency for thiolate intermediates .
- Catalysis : Adding DMAP (4-dimethylaminopyridine) accelerates acylation steps .
- Temperature control : Reflux at 80–90°C ensures complete cyclization while minimizing side reactions (e.g., hydrolysis) .
- Yield improvement : Multi-step quenching (e.g., NaHCO₃ washes) removes unreacted acyl chlorides .
Advanced: What crystallographic methods are recommended for resolving structural ambiguities?
Answer:
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .
- Software : SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Validation : Check data-to-parameter ratios (>12:1) and R factors (<0.05) to ensure model accuracy .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯N or C–H⋯O) stabilizing crystal packing .
Advanced: How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Control experiments : Replicate assays under standardized conditions (e.g., enzyme inhibition at fixed pH/temperature) .
- Fluorine effects : Compare activity of 3-fluorobenzyl vs. non-fluorinated analogs to assess electronic contributions .
- Statistical analysis : Use ANOVA or Student’s t-test to validate significance of IC₅₀ differences .
- Molecular docking : Model interactions with target enzymes (e.g., PFOR inhibition) to rationalize discrepancies .
Advanced: What strategies mitigate challenges in handling nitro and sulfur-containing groups?
Answer:
- Nitro group stability : Avoid prolonged exposure to light/heat; store compounds at –20°C in amber vials .
- Thiol oxidation : Use inert atmospheres (N₂/Ar) during synthesis and add antioxidants (e.g., BHT) .
- Toxicity : Follow safety protocols (gloves, fume hoods) for nitro compounds, which may be mutagenic .
Advanced: How can computational methods enhance SAR studies for this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- MD simulations : Simulate binding to biological targets (e.g., 50 ns trajectories in GROMACS) to assess stability .
- QSAR models : Corrogate substituent lipophilicity (logP) with bioactivity using partial least squares (PLS) regression .
Basic: What are the common synthetic pitfalls for this compound?
Answer:
- Incomplete cyclization : Monitor reaction progress via TLC; extend reflux time if intermediates persist .
- Byproduct formation : Use column chromatography (e.g., silica gel, gradient elution) to separate regioisomers .
- Nitro group reduction : Avoid reductive conditions (e.g., H₂/Pd-C) unless intentional .
Advanced: How to design a stability study under varying pH and temperature?
Answer:
- Buffer systems : Incubate the compound in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.0) at 25°C/40°C .
- Analytical methods : HPLC (C18 column, UV detection at λmax) to quantify degradation products .
- Kinetics : Calculate half-life (t½) using first-order decay models and Arrhenius plots for activation energy .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Enzyme inhibition : Spectrophotometric assays (e.g., PFOR activity via NADH oxidation at 340 nm) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
